
2-Methoxy-3,5-dimethylaniline
Descripción general
Descripción
2-Methoxy-3,5-dimethylaniline is an organic compound with the chemical formula C9H13NO. It is a derivative of aniline, featuring a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
2-Methoxy-3,5-dimethylaniline is utilized in numerous scientific research applications:
Chemistry: It serves as a precursor for the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that aniline derivatives, such as 2-methoxy-3,5-dimethylaniline, often interact with various enzymes and receptors in the body .
Mode of Action
Studies on similar compounds suggest that they may undergo ultrafast h-atom loss upon absorption of an ultraviolet photon . The number and position of methyl substituents on both the aromatic ring and amine functional group can influence the production of photofragments .
Biochemical Pathways
It is known that aniline derivatives can influence various biochemical pathways, potentially involving a valence-to-rydberg decay mechanism .
Pharmacokinetics
Similar compounds like n,n-dimethylaniline have been shown to undergo n-demethylation and n-oxidation as metabolic pathways, and also established ring hydroxylation as a metabolic route .
Result of Action
Similar compounds have been shown to cause changes at the molecular level, such as alterations in enzyme activity or receptor binding .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it has been reported that this substance is toxic to aquatic life with long-lasting effects .
Análisis Bioquímico
Biochemical Properties
2-Methoxy-3,5-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, potentially leading to oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA, proteins, and lipids. This oxidative stress can trigger signaling pathways that lead to apoptosis or other forms of cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing oxidative damage and altering gene expression. Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage. The compound’s degradation products may also contribute to its overall biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity. Studies in rats have shown that high doses of this compound can cause severe oxidative damage, leading to apoptosis and other forms of cell death. The compound’s toxic effects are dose-dependent, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates. These intermediates can undergo further metabolic transformations, including conjugation with glutathione or other cellular nucleophiles. The metabolic pathways of this compound are complex and can influence its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its biological activity, with higher concentrations in specific cellular compartments leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. Its localization within organelles such as mitochondria or the endoplasmic reticulum can influence its interactions with cellular macromolecules and its overall biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxy-3,5-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves the use of dimethyl ether as the methylating agent. This method is preferred due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: Electrophilic substitution reactions are common, where the methoxy and methyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines.
Substitution: Halogenated and nitrated derivatives.
Comparación Con Compuestos Similares
N,N-Dimethylaniline: A tertiary amine with similar reactivity but different substitution patterns.
3,5-Dimethylaniline: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxyaniline: Contains a methoxy group but lacks the additional methyl groups.
Uniqueness: 2-Methoxy-3,5-dimethylaniline is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-methoxy-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJBYCPQFNTCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603605 | |
| Record name | 2-Methoxy-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-72-3 | |
| Record name | 2-Methoxy-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


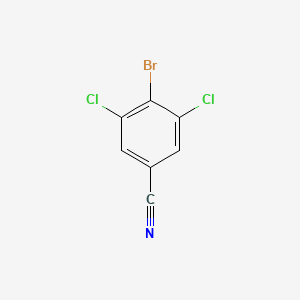

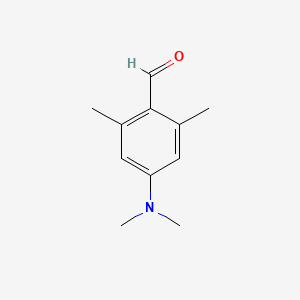
![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)
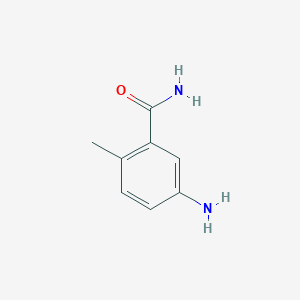






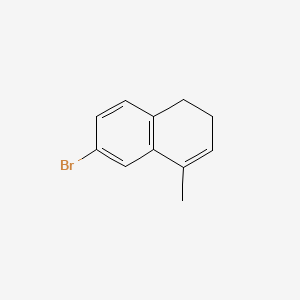
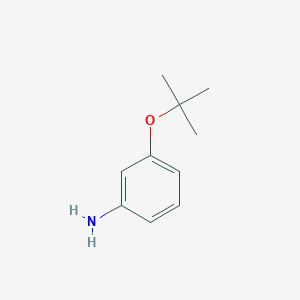
![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)
